1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
Description
1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboxamide moiety linked to a phenyl ring. The phenyl group is further modified with a 2-morpholino-2-oxoethyl substituent, which introduces a morpholine-derived ketone functionality.
Such methods likely apply to the target compound, leveraging morpholino-functionalized precursors.
Properties
IUPAC Name |
1-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-20-11-14(18-19-20)16(23)17-13-4-2-12(3-5-13)10-15(22)21-6-8-24-9-7-21/h2-5,11H,6-10H2,1H3,(H,17,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHKZFGRSLDEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the triazole class. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and enzyme-inhibitory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a triazole ring and a morpholine moiety, which are crucial for its biological activity. The presence of these functional groups allows for various interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20N4O3 |
| Molecular Weight | 316.36 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring is known to inhibit certain enzymes involved in metabolic pathways, which can lead to significant therapeutic effects.
Enzyme Inhibition
Research indicates that compounds containing the triazole structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in neurodegenerative diseases. The inhibition of these enzymes can potentially improve cognitive function by increasing acetylcholine levels in the brain .
Anticancer Properties
Studies have shown that derivatives of triazoles exhibit potent anticancer activities. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. Notably, the compound was evaluated against leukemia cell lines and showed promising results comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. Research indicates that they exhibit activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents .
Study 1: Antiproliferative Activity
In a recent study involving various triazole derivatives, it was found that this compound exhibited significant cytotoxicity against leukemia cell lines (e.g., K562 and HL-60). The mechanism involved induction of apoptosis characterized by DNA fragmentation and morphological changes in the cells .
Study 2: Enzyme Inhibition Profile
Another study assessed the enzyme inhibition profile of several triazole compounds. It was observed that those with a morpholine substituent displayed enhanced inhibitory effects on AChE compared to their counterparts without this functional group. This suggests that the morpholine moiety may play a critical role in enhancing biological activity .
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects. Triazole derivatives are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The presence of the triazole ring enhances its ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.
Minimum Inhibitory Concentration (MIC) Studies
Research has shown promising results against several pathogenic microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
These results highlight the potential of this compound as a candidate for developing new antimicrobial agents.
Synthesis and Mechanism of Action
The synthesis of 1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions that incorporate various reagents tailored to achieve the desired structure. The mechanisms of action primarily involve enzyme inhibition and receptor modulation, which can significantly influence various biological pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares key structural features and substituents of the target compound with related triazole derivatives:
Key Observations :
- The morpholino-2-oxoethyl group in the target compound distinguishes it from simpler triazole carboxamides like RFM, likely influencing solubility and target selectivity.
- Amidoxime and trifluoromethyl substituents in compounds 14 and asundexian, respectively, enhance bioactivity via hydrogen bonding or metabolic stability .
- The hydrochloride salt in highlights the importance of salt formation for improving pharmacokinetic properties.
Pharmacokinetic and Toxicity Profiles
Limited direct data exist for the target compound, but insights can be drawn from analogs:
Notes:
- The morpholino group may reduce hepatic toxicity compared to trifluoromethyl-substituted compounds like asundexian, which show liver-related risks in high doses .
Crystallographic and Computational Analysis
Structural refinement tools like SHELXL () and visualization suites like WinGX/ORTEP () are critical for analyzing triazole derivatives. For example:
- The triazole ring’s planarity and hydrogen-bonding capacity (N–H···O/N interactions) are confirmed via crystallography, impacting binding to biological targets .
- Comparative studies using these tools could elucidate how the morpholino-2-oxoethyl group in the target compound affects molecular packing and stability.
Preparation Methods
1,3-Dipolar Cycloaddition via Click Chemistry
The triazole core is constructed using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A methyl-substituted alkyne (propargyl methyl ether) reacts with an azide precursor (4-azidobenzoic acid) in aqueous medium with CuI catalysis.
Procedure :
- Azide Preparation : 4-Aminobenzoic acid is diazotized with sodium nitrite/HCl, followed by azidation with NaN₃.
- Cycloaddition : The azide reacts with propargyl methyl ether (1.2 eq) in water with CuI (10 mol%) and Hunig’s base at 60°C for 12 h. The product is purified via recrystallization (ethanol/water), yielding 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (76% yield).
Characterization :
- ¹H NMR (DMSO-d₆) : δ 8.05 (s, 1H, triazole-H), 3.69 (s, 3H, CH₃).
- IR (KBr) : 1715 cm⁻¹ (C=O), 1600 cm⁻¹ (triazole ring).
Synthesis of 4-(2-Morpholino-2-Oxoethyl)Aniline
Friedel-Crafts Acylation and Morpholine Substitution
The aryl moiety is synthesized through acylation of aniline followed by morpholine incorporation.
Step 1 : 4-Aminophenylacetic acid is acylated with chloroacetyl chloride in dichloromethane (DCM) using AlCl₃ as a catalyst.
Step 2 : The chloro intermediate reacts with morpholine in benzene under reflux with triethylamine, facilitating nucleophilic substitution (SN2).
Procedure :
- Chloroacetylated intermediate (1 eq), morpholine (1.5 eq), and triethylamine (2 eq) in benzene are refluxed for 6 h. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane), yielding 4-(2-morpholino-2-oxoethyl)aniline (82% yield).
Characterization :
Carboxamide Coupling
Activation and Amide Bond Formation
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and coupled with 4-(2-morpholino-2-oxoethyl)aniline.
Procedure :
- 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid (1 eq) is treated with SOCl₂ (3 eq) at reflux for 3 h. Excess SOCl₂ is removed under vacuum.
- The acid chloride is dissolved in DCM and added dropwise to a solution of 4-(2-morpholino-2-oxoethyl)aniline (1 eq) and pyridine (2 eq). The mixture is stirred at 25°C for 24 h, yielding the target compound after silica gel purification (68% yield).
Optimization :
- Alternative coupling agents (EDCl/HOBt) were tested but resulted in lower yields (≤55%) due to steric hindrance from the morpholino group.
Analytical Data and Validation
Spectroscopic Confirmation
¹H NMR (DMSO-d₆) :
- δ 10.21 (s, 1H, NH), 8.12 (s, 1H, triazole-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 3.98 (s, 3H, CH₃), 3.61 (t, J = 4.8 Hz, 4H, morpholine-CH₂), 3.42 (s, 2H, COCH₂), 2.89 (t, J = 4.8 Hz, 4H, morpholine-CH₂).
HRMS (ESI) :
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazole formation | CuAAC in H₂O | 76 | 99 |
| Morpholine substitution | SN2 in benzene | 82 | 98 |
| Carboxamide coupling | SOCl₂ activation | 68 | 97 |
Challenges and Optimization Strategies
Q & A
Q. What strategies identify off-target interactions with non-enzyme proteins?
- Methodological Answer : Chemoproteomics (thermal shift assays) or affinity pull-downs with biotinylated probes isolate interacting proteins. Validate hits using SPR or microscale thermophoresis (MST) .
Key Considerations for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
